molecular formula C10H11ClO4 B1585580 3,4,5-Trimethoxybenzoyl chloride CAS No. 4521-61-3

3,4,5-Trimethoxybenzoyl chloride

Cat. No. B1585580
CAS RN: 4521-61-3
M. Wt: 230.64 g/mol
InChI Key: BUHYMJLFRZAFBF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoyl Chloride is an organic chemical compound with the molecular formula C10H11ClO4 . It is used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which display significant antihypertensive activity .


Molecular Structure Analysis

The molecular weight of 3,4,5-Trimethoxybenzoyl Chloride is 230.64 . The linear formula of this compound is (CH3O)3C6H2COCl .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzoyl Chloride has a melting point of 81-84 °C and a boiling point of 185 °C/18 mmHg . It is soluble in toluene and has a density of 1.214 g/cm3 .

Scientific Research Applications

1. Synthesis of Basic Esters of 3,4,5-Trimethoxybenzoic Acid

  • Application Summary: This compound is used in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid, which are evaluated for antihypertensive and local anesthetic activity .
  • Methods of Application: The compounds are synthesized via a three-step synthesis process .
  • Results: One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine, exhibited hypotensive activity following intravenous administration to normotensive dogs .

2. Catalyst-Free Polymerization of 2-Ethynylpyridine

  • Application Summary: 3,4,5-Trimethoxybenzoyl chloride is used in the catalyst-free polymerization of 2-ethynylpyridine .
  • Methods of Application: The activated triple bond of the quaternized monomer, formed at the first reaction step, is susceptible to linear polymerization .
  • Results: The resulting polymer has a conjugated polymer backbone structure with the N-(3,4,5-trimethoxybenzoyl)pyridinium chlorides .

3. Synthesis of 2-Methyl-8-(3,4,5-Trimethoxybenzamido)-1,2,3,4-Tetrahydroisoquinoline

  • Application Summary: This compound is used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized compounds display great antihypertensive activity .

4. Proteomics Research

  • Application Summary: 3,4,5-Trimethoxybenzoyl chloride is used in proteomics research .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The outcomes of this research are not specified in the source .

5. Synthesis of 3,4,5-Trimethoxybenzoic Acid

  • Application Summary: This compound is used in the synthesis of 3,4,5-trimethoxybenzoic acid .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The outcomes of this synthesis are not specified in the source .

6. Study of Phase Transitions

  • Application Summary: 3,4,5-Trimethoxybenzoyl chloride is used in the study of phase transitions .
  • Methods of Application: The compound is used to observe the effect of increasing concentrations on the temperature range of the transition .
  • Results: The presence of even low amounts of 3,4,5-Trimethoxybenzoyl chloride causes the appearance of a second peak at lower temperatures .

4. Proteomics Research

  • Application Summary: 3,4,5-Trimethoxybenzoyl chloride is used in proteomics research .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The outcomes of this research are not specified in the source .

5. Synthesis of 3,4,5-Trimethoxybenzoic Acid

  • Application Summary: This compound is used in the synthesis of 3,4,5-trimethoxybenzoic acid .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The outcomes of this synthesis are not specified in the source .

6. Study of Phase Transitions

  • Application Summary: 3,4,5-Trimethoxybenzoyl chloride is used in the study of phase transitions .
  • Methods of Application: The compound is used to observe the effect of increasing concentrations on the temperature range of the transition .
  • Results: The presence of even low amounts of 3,4,5-Trimethoxybenzoyl chloride causes the appearance of a second peak at lower temperatures .

Safety And Hazards

3,4,5-Trimethoxybenzoyl Chloride is classified as a skin corrosive and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

3,4,5-trimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHYMJLFRZAFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063507
Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzoyl chloride

CAS RN

4521-61-3
Record name 3,4,5-Trimethoxybenzoyl chloride
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Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Record name Benzoyl chloride, 3,4,5-trimethoxy-
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Record name 3,4,5-trimethoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

Combine 3,4,5-trimethoxybenzoic acid (3.5 kg, 16.5 mol) and 1,2-dimethoxyethane (14.2 kg) and dimethyl formamide (4 g). Cool in an ice bath. Add oxalyl chloride (2.99 kg, 23.5 mmol) over about 50 minutes not allowing the temperature of the reaction to raise above about 19° C. After 20 hours, concentrate in vacuo at 25° C. to remove about 3.7 kg of distillate to give a solution of 3,4,5-trimethoxybenzoyl chloride.
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14.2 kg
Type
reactant
Reaction Step Two
Quantity
2.99 kg
Type
reactant
Reaction Step Three
Quantity
4 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 16.2 g (70 mmoles) of 3,4,5-trimethoxybenzoyl chloride (compound 1) in 40 ml of dry methylene chloride was added dropwise to a solution of 12.5 g (140 mmoles) of 2-amino-2-methyl-1-propanol in 50 ml of dry methylene chloride under cooling in an ice-bath for 30 minutes. After completion of the addition, the mixture was stirred for additional 45 minutes and the reaction solution was filtered through a glass filter. The filtered cake was washed with methylene chloride and the filtrate was combined with the washing, which was followed by concentration in vacuo. The residue was dissolved in 30 ml of dry toluene, and 6.64 ml (91.0 mmoles) of thionyl chloride was added dropwise thereto under cooling in an ice-bath. The mixture was allowed to warm to room temperature, while being stirred for additional 45 minutes. Subsequently, 20 g of ice and aqueous sodium hydroxide (18 g of NaOH in 60 ml of water) were added to the mixture and then the mixture was extracted with toluene. The extract was washed with water and brine and dried over anhydrous magnesium sulfate. After concentration in vacuo, the residue was crystallized from 70 ml of n-hexane to give 16.8 g (90.6% from compound 1) of the desired compound. Melting point: 87°-89° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
714
Citations
B SILVERMAN - 1961 - search.proquest.com
This d isse rta tio n is divided into six chapters. The first chapter is the introduction which includes reasons fo r undertaking th is research. The second chapter lis ts the syntheses and …
Number of citations: 0 search.proquest.com
DV Rao, FA Stuber - Synthesis, 1983 - chemistry.mdma.ch
3, 4, 5-Trimethoxybenzaldehyde (4), a valuable pharmaceutical intermediate, is obtained commercially by Rosenmund reduction of 3, 4, 5-trimethoxybenzoyl chloride 1. Recently, it was …
Number of citations: 53 chemistry.mdma.ch
YS Gal, SH Jin, J Park, KT Lim - Macromolecular Research, 2017 - Springer
An ionic conjugated polymer was synthesized via the catalyst-free polymerization of 2-ethynylpyridine using 3,4,5-trimethoxybenzoyl chloride. The activated triple bond of quaternized …
Number of citations: 14 link.springer.com
E Haggett, S Archer - Journal of the American Chemical Society, 1949 - ACS Publications
Sodium Equilin Sulfate (I).—Equilin (1.13 g.) dissolved in a mixture of dry pyridine (19.8 ml.) and dry chloroform (39.6 ml.) was added with cooling to 0.32 ml. chlorosulfonic acid in dry …
Number of citations: 8 pubs.acs.org
KH Park, DN Kevill - Journal of Chemical Research, 2011 - journals.sagepub.com
The introduction of methoxy groups into the 3- and 5-positions of 4-methoxybenzoyl chloride leads to a reduction in specific rates of solvolysis. An extended Grunwald–Winstein …
Number of citations: 1 journals.sagepub.com
A Martinez, A Martinez - www …, 2021 - terra-docs.s3.us-east-2.amazonaws …
Bacterial infections, often overlooked due to the publicity viral infections received in 2020, are resurging and becoming resistant to antibiotics at an alarming rate. Pharmaceutical …
N Ty, G Dupeyre, GG Chabot, J Seguin… - Bioorganic & medicinal …, 2008 - Elsevier
6-Methoxy-3-(3′,4′,5′-trimethoxybenzoyl)-1H-indole (BPR0L075) (1) is a potent inhibitor of tubulin polymerization which exhibits both in vitro and in vivo activities against a broad …
Number of citations: 37 www.sciencedirect.com
R Romagnoli, PG Baraldi, MK Salvador… - Journal of medicinal …, 2014 - ACS Publications
A new class of compounds that incorporated the structural motif of the 1-(3′,4′,5′-trimethoxtbenzoyl)-3-arylamino-5-amino-1,2,4-triazole molecular skeleton was synthesized and …
Number of citations: 62 pubs.acs.org
L Sánchez-del-Campo, F Otón, A Tárraga… - Journal of medicinal …, 2008 - ACS Publications
Despite presenting bioavailability problems, tea catechins have emerged as promising chemopreventive agents because of their observed efficacy in various animal models. To …
Number of citations: 42 pubs.acs.org
WE Parham, CK Bradsher, KJ Edgar - The Journal of Organic …, 1981 - ACS Publications
Although aryllithium reagents usually react with acid chlorides to yield tertiary alcohols, the addition at-100 C of aroyl chlorides to lithium o-lithiobenzoate and its congeners affords a …
Number of citations: 29 pubs.acs.org

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